molecular formula C22H22ClN3O3 B2911358 8-(2-Chlorobenzoyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021101-46-1

8-(2-Chlorobenzoyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No. B2911358
M. Wt: 411.89
InChI Key: OXWRYKUYUMULFS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds, such as spirohydantoin derivatives, involves multi-step reaction sequences including hydrolysis, esterification, acylation, intramolecular condensation, and O-acylation . The advantages of these methods include mild conditions, simple operation, and good to excellent yields in each step .


Molecular Structure Analysis

The molecular structure of similar compounds, such as “Spiro[4.5]decane” and “2,8-Diazaspiro[4.5]decane”, have been analyzed using techniques like single crystal X-ray diffraction, DFT and QTAIM calculations .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include catalytic hydrogenation, oxidation, and Bucherer–Bergs reaction . The reaction sequence includes hydrolysis, esterification, acylation, intramolecular condensation, and O-acylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For example, “8-(2-Chloro-4-fluorobenzoyl)-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione” has a molecular formula of C22H21ClFN3O3, an average mass of 429.872 Da, and a monoisotopic mass of 429.125549 Da .

Future Directions

The future directions for similar compounds, such as spirohydantoin derivatives, include the design of new cyclohexane-5-spirohydantoins with potential for pharmaceutical applications both at the molecular and supramolecular level . Another direction is the identification of novel delta opioid receptor agonists .

properties

IUPAC Name

8-(2-chlorobenzoyl)-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN3O3/c23-18-9-5-4-8-17(18)19(27)25-14-11-22(12-15-25)20(28)26(21(29)24-22)13-10-16-6-2-1-3-7-16/h1-9H,10-15H2,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXWRYKUYUMULFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C(=O)N(C(=O)N2)CCC3=CC=CC=C3)C(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(2-Chlorobenzoyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

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